

# Venadaparib Hydrochloride: A Technical Guide to Target Validation in Cancer Cells

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Venadaparib hydrochloride

Cat. No.: B3323697

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Venadaparib (also known as IDX-1197 or NOV140101) is a novel, potent, and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2][3] Developed by Ildong Pharmaceutical and its subsidiary Idience, venadaparib has emerged as a promising next-generation therapeutic agent in oncology.[4][5] PARP inhibitors represent a significant class of targeted therapies, particularly effective in cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those harboring BRCA1/2 mutations.[6] This technical guide provides an in-depth overview of the target validation of **venadaparib hydrochloride** in cancer cells, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying molecular pathways and workflows.

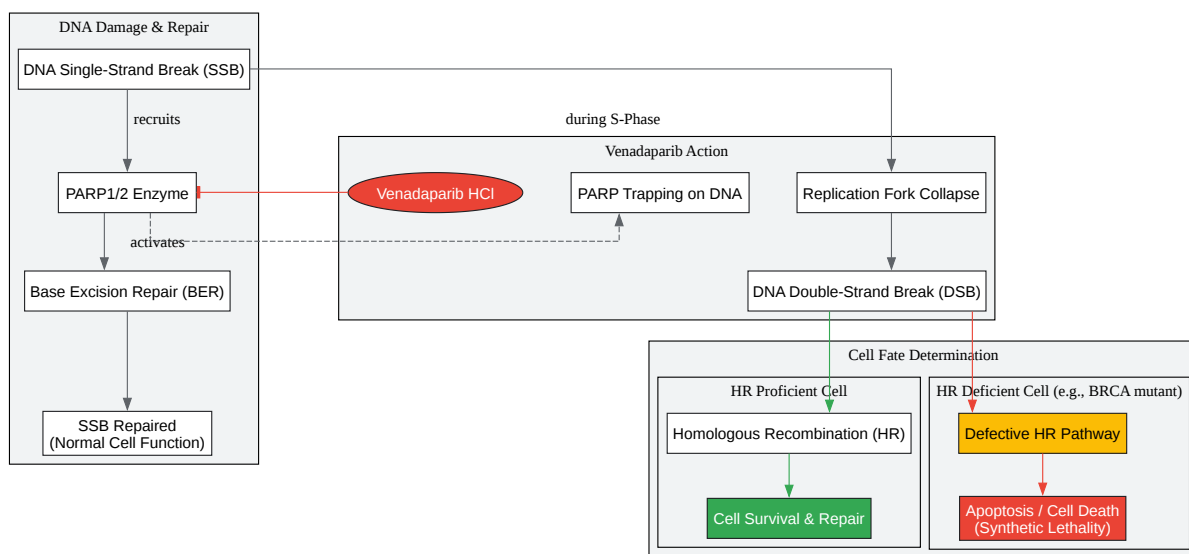
## Core Mechanism of Action: Inducing Synthetic Lethality

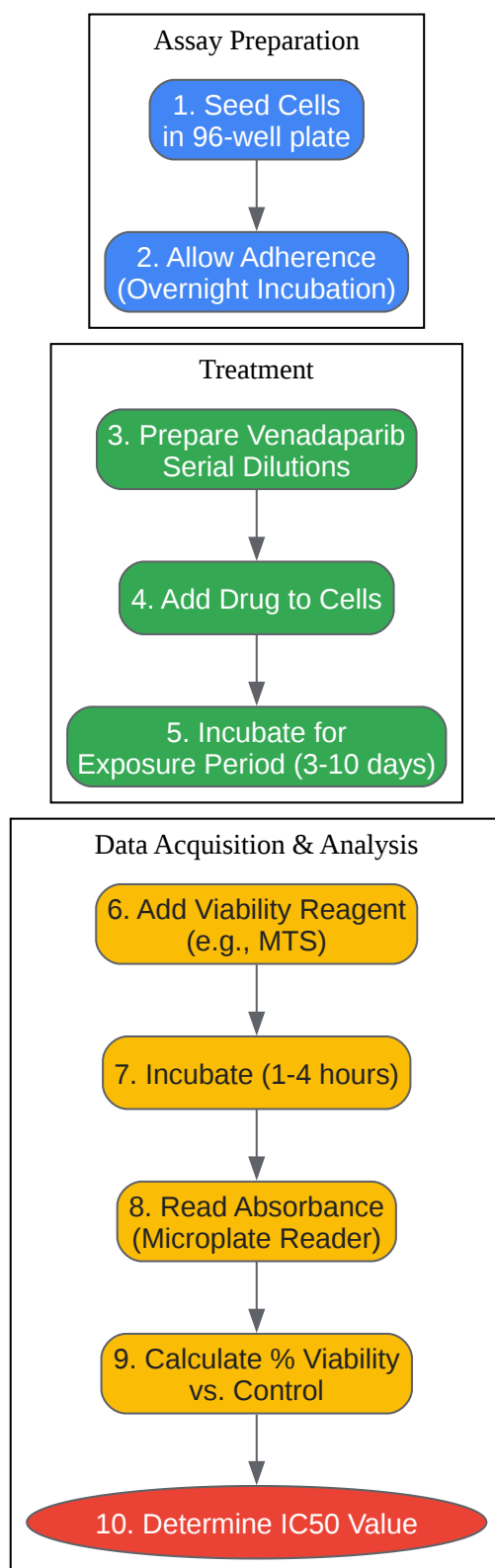
PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs).[1][7] When SSBs occur, PARP1 binds to the damaged site and synthesizes poly (ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the lesion.[8] Inhibition of PARP enzymatic activity prevents the efficient repair of these SSBs.[1][2]

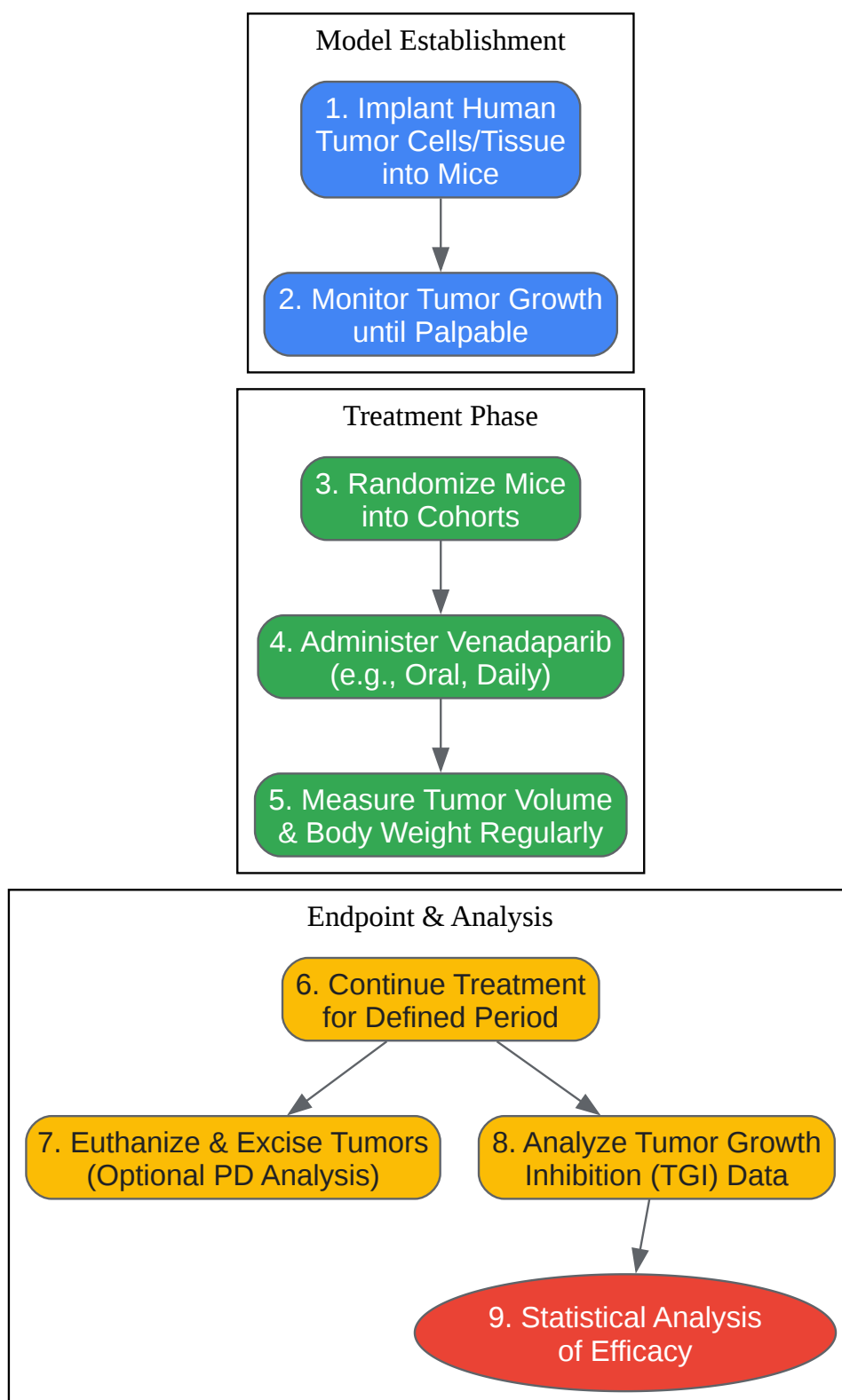
In normal cells, unrepaired SSBs that are encountered during DNA replication can collapse into more cytotoxic double-strand breaks (DSBs). These DSBs are then primarily repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with defects in the HR pathway (e.g., due to BRCA1 or BRCA2 mutations), these DSBs cannot be accurately repaired. This leads to genomic instability and, ultimately, cell death through a concept known as synthetic lethality.[1]

Venadaparib leverages this dependency by potently inhibiting PARP1 and PARP2, leading to an accumulation of unrepaired SSBs and their conversion to DSBs.[1][7] Furthermore, venadaparib exhibits strong "PARP trapping" activity, where it locks the PARP enzyme onto the DNA at the site of the break. This PARP-DNA complex is highly cytotoxic and is a key contributor to the anti-tumor efficacy of potent PARP inhibitors.[9][10]

## Signaling Pathway: Venadaparib-Induced Synthetic Lethality







[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel drug venadaparib shows potential as new PARP inhibitor < Hospital < Article - KBR [koreabiomed.com]
- 5. Venadaparib - Idience - AdisInsight [adisinsight.springer.com]
- 6. ascopubs.org [ascopubs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PARP and DDR Pathway Drug Discovery [promega.com]
- 9. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First-In-Human Dose Finding Study of Venadaparib (IDX-1197), a Potent and Selective PARP Inhibitor, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Venadaparib Hydrochloride: A Technical Guide to Target Validation in Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3323697#venadaparib-hydrochloride-target-validation-in-cancer-cells]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)